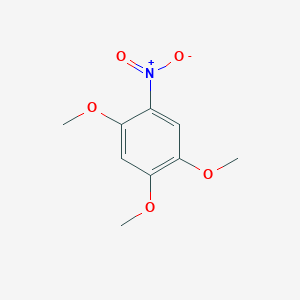
1,2,4-Trimethoxy-5-nitrobenzene
Cat. No. B081036
Key on ui cas rn:
14227-14-6
M. Wt: 213.19 g/mol
InChI Key: SXVFZZZETDRISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07902239B2
Procedure details


A mixture of 4,5-dimethoxy-2-nitro-phenol (2.00 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol) and iodomethane (0.75 mL, 12 mmol) in DMF was placed in a sealed tube and heated at 75-80° C. for 20 h. The reaction was cooled and was filtered through Celite, washing with ethyl acetate. The filtrate was washed with water (the first wash was back-extracted with ethyl acetate), sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:1 ethyl acetate:hexanes provided 1,2,4-trimethoxy-5-nitro-benzene (1.20 g, 57% yield) as a yellow solid. 1H-NMR (CDCl3, 500 MHz) 7.53 (s, 1H), 6.50 (s, 1H), 3.92 (s, 3H), 3.91 (s, 3H), 3.84 (s, 3H) ppm; MS (FIA) 214.1 (M+H); HPLC (Method A) 3.253 min.




[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([OH:11])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1.[C:15](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N+:12]([O-:14])=[O:13])[C:6]([O:11][CH3:15])=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=C(C=C1OC)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
77.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in a sealed tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water (the
|
WASH
|
Type
|
WASH
|
|
Details
|
first wash
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was back-extracted with ethyl acetate), sodium bicarbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (SiO2)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 1:1 ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C(=C1)[N+](=O)[O-])OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
